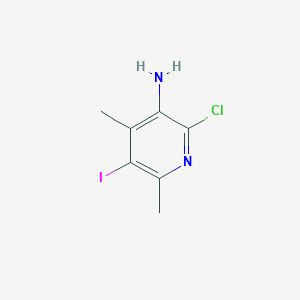

2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine

Descripción

Nomenclature and Structural Classification

2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine belongs to the class of halogenated aminopyridines, specifically characterized by the presence of both chlorine and iodine substituents on a dimethylated pyridine ring bearing an amino group. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being this compound. The Chemical Abstracts Service has assigned this compound the registry number 2197057-54-6, providing unambiguous identification within chemical databases.

The molecular formula C₇H₈ClIN₂ reflects the compound's heterocyclic nature, with a molecular weight of 282.51 grams per mole. The structural framework consists of a pyridine ring with chlorine substitution at position 2, iodine at position 5, methyl groups at positions 4 and 6, and an amino group at position 3. This substitution pattern creates a sterically hindered environment around the amino group while providing multiple reactive sites for further chemical elaboration.

The compound's International Chemical Identifier key is CZTSXOMGTVPLQS-UHFFFAOYSA-N, which serves as a unique digital fingerprint for database searches and computational chemistry applications. The canonical Simplified Molecular Input Line Entry System representation provides additional structural encoding for cheminformatics applications. These identifiers collectively establish the compound's position within the broader classification of heterocyclic organic molecules, specifically as a member of the pyridine alkaloid family with multiple halogen substitutions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClIN₂ |

| Molecular Weight | 282.51 g/mol |

| CAS Registry Number | 2197057-54-6 |

| IUPAC Name | This compound |

| InChI Key | CZTSXOMGTVPLQS-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity | 95% |

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of pyridine chemistry, which has roots extending back to the 19th century with the initial isolation and characterization of pyridine alkaloids. The specific synthetic pathways leading to multiply halogenated pyridine derivatives developed throughout the 20th century as organic chemists sought to create more sophisticated building blocks for pharmaceutical and materials applications.

The synthesis of highly substituted pyridine derivatives like this compound requires advanced synthetic methodologies that became available through developments in organometallic chemistry and selective halogenation techniques. These compounds represent the convergence of several synthetic chemistry advances, including improved methods for regioselective halogenation, amino group introduction, and methylation reactions on pyridine rings.

Contemporary research interest in this compound stems from its utility as a synthetic intermediate in the preparation of more complex heterocyclic systems. The availability of the compound through specialized chemical suppliers like Combi-Blocks indicates its recognition within the synthetic chemistry community as a valuable building block. Current commercial availability typically involves specialized storage conditions, including frozen storage requirements, reflecting the compound's reactive nature and the need for careful handling to maintain chemical integrity.

Significance in Organic Chemistry and Materials Science

This compound occupies a significant position in modern organic chemistry due to its unique combination of reactive functional groups and steric features. The presence of both chlorine and iodine atoms on the pyridine ring provides opportunities for selective cross-coupling reactions, particularly those involving palladium-catalyzed processes. The differential reactivity of these halogens allows for sequential synthetic transformations, enabling the construction of complex molecular architectures through controlled chemical modifications.

The compound's structural features make it particularly valuable in the synthesis of pharmaceutical intermediates and bioactive molecules. The amino group at position 3 can serve as a nucleophilic center for various coupling reactions, while the halogen substituents provide electrophilic sites for organometallic chemistry. The methyl groups at positions 4 and 6 contribute steric bulk that can influence the compound's binding properties and selectivity in biological systems.

In materials science applications, halogenated pyridine derivatives like this compound serve as building blocks for organic electronic devices and coordination polymers. The combination of electron-withdrawing halogen atoms and the electron-donating amino group creates unique electronic properties that can be exploited in the design of organic semiconductors and light-emitting materials. The compound's ability to participate in metal coordination through its nitrogen atoms makes it valuable for the synthesis of metal-organic frameworks and other advanced materials.

| Application Area | Significance |

|---|---|

| Cross-coupling Chemistry | Provides selective halogen reactivity for sequential transformations |

| Pharmaceutical Synthesis | Serves as versatile intermediate for bioactive molecule construction |

| Materials Science | Building block for organic electronics and coordination compounds |

| Medicinal Chemistry | Offers multiple functionalization sites for drug development |

| Organometallic Chemistry | Compatible with various catalytic systems for synthetic elaboration |

The compound's commercial availability through established chemical suppliers reflects its recognized importance in contemporary synthetic chemistry. Research institutions and pharmaceutical companies utilize this compound as a starting material for the synthesis of more complex heterocyclic systems, taking advantage of its multiple reactive sites and well-defined substitution pattern. The compound's integration into modern synthetic chemistry workflows demonstrates the continuing importance of carefully designed heterocyclic building blocks in advancing both academic research and industrial applications.

Propiedades

IUPAC Name |

2-chloro-5-iodo-4,6-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClIN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTSXOMGTVPLQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1I)C)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Strategy

The preparation of this compound typically involves:

- Starting from a suitably substituted pyridine precursor (often 2-chloro-4-amino-5-methylpyridine or related compounds).

- Introduction of iodine at the 5-position via diazotization and Sandmeyer-type iodination.

- Maintenance of chloro and amino groups at the 2- and 3-positions respectively.

- Control of methyl substituents at the 4- and 6-positions.

Four-Step Synthesis via Diazotization and Iodination (Adapted from Patent CN103420902A)

A notable synthetic route for a closely related compound, 2-chloro-4-iodo-5-methylpyridine , provides insights applicable to the target compound’s preparation:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Oxidation of 2,5-dimethylpyridine (CMP) to oxynitride | Acetic acid, hydrogen peroxide | Generates pyridine oxynitride intermediate |

| 2 | Nitration at 4-position | Nitric acid, sulfuric acid | Produces chloro-4-nitro intermediate |

| 3 | Reduction of nitro to amino | Iron powder, acetic acid | Forms chloro-4-amino intermediate |

| 4 | Diazotization and iodination | Sulfuric acid, sodium nitrite, sodium iodide, 0 to -10°C | Converts amino to iodo substituent at 4-position |

- The diazotization uses sulfuric acid as the acid source, sodium nitrite as the nitrosating agent, and sodium iodide for iodination.

- Reaction temperatures are carefully controlled between -10°C and 0°C.

- Reaction times range from 2 to 6 hours, typically 3-4 hours.

- Solvents include water and water/acetone mixtures.

- The molar ratios of nitrite and iodide to the amino intermediate are approximately 1.2-1.3:1.

This method emphasizes the importance of diazonium salt formation and subsequent iodide substitution to achieve regioselective iodination.

Direct Iodination Using Iodine Monochloride (ICl) in Acetic Acid

For related aminopyridines, direct iodination using iodine monochloride (ICl) has been reported:

| Parameter | Details |

|---|---|

| Starting material | 2-chloro-4-aminopyridine |

| Reagents | Potassium acetate, iodine monochloride (ICl) |

| Solvent | Glacial acetic acid |

| Temperature | 70°C |

| Reaction time | 4 hours |

| Atmosphere | Inert |

| Yield | Approx. 50% |

This method involves heating the mixture of 2-chloro-4-aminopyridine, potassium acetate, and ICl in acetic acid at 70°C for 4 hours, followed by solvent removal and neutralization. The reaction selectively introduces iodine at the 3-position (analogous to the 5-position in dimethyl substituted pyridines) via electrophilic substitution facilitated by the amino group activating effect.

Notes on Methyl Substituent Effects and Regioselectivity

- The presence of methyl groups at the 4- and 6-positions influences the electronic density and steric environment of the pyridine ring.

- Nitration and halogenation steps must be carefully controlled to avoid substitution at undesired positions.

- The use of peroxidation and nitration steps (as in the patent method) helps direct substitution to the desired positions by forming reactive intermediates.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Four-step diazotization/iodination (Patent CN103420902A) | 2,5-dimethylpyridine derivatives | H2O2, HNO3/H2SO4, Fe powder, NaNO2, NaI | Multi-step, low temp diazotization (-10 to 0°C) | High regioselectivity, industrial scalability | Multi-step, requires careful temp control |

| Direct iodination with ICl (Chemicalbook method) | 2-chloro-4-aminopyridine | ICl, potassium acetate | 70°C, 4 h, acetic acid | Simpler, single step iodination | Moderate yield (~50%), less control over regioselectivity |

| Pd-mediated coupling (related aromatic systems) | Phenolic and benzoic acid derivatives | Pd(OAc)2, PPh3, Ag2CO3 | Varied, often mild | Useful for complex aromatic systems | Not directly applicable to pyridine aminodihalides |

Research Findings and Industrial Relevance

- The patent method provides a novel, efficient synthetic route to halogenated aminopyridines with industrial applicability, emphasizing the use of inexpensive starting materials and mild conditions for high regioselectivity.

- Direct electrophilic iodination with ICl is a practical alternative for smaller scale or less complex derivatives but may suffer from moderate yields and selectivity issues.

- The diazotization-iodination sequence remains the method of choice for precise introduction of iodine substituents in halogenated aminopyridines.

- Control of reaction temperature and reagent stoichiometry is critical to maximize yield and purity.

Análisis De Reacciones Químicas

2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: The compound can be used in Suzuki coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications. It is part of a class of compounds that exhibit activity against various diseases, including cancer and neurodegenerative disorders. For instance, derivatives of pyridine compounds have shown promise as inhibitors of certain enzymes implicated in cancer progression .

Mechanism of Action

Research indicates that compounds similar to 2-chloro-5-iodo-4,6-dimethylpyridin-3-amine can interact with biological targets through mechanisms such as enzyme inhibition and receptor modulation. This interaction can lead to altered signaling pathways that are beneficial in treating diseases .

Pesticide Development

this compound has potential applications in the agrochemical sector as a precursor for developing new pesticides. Its structural properties can be modified to enhance efficacy against specific pests while minimizing environmental impact .

Case Studies

Case Study 1: Anticancer Activity

A study conducted on pyridine derivatives, including this compound, demonstrated significant cytotoxic effects on cancer cell lines. The results indicated that these compounds could inhibit tumor growth by inducing apoptosis through the activation of specific cellular pathways .

Case Study 2: Synthesis of Agrochemicals

Research involving the synthesis of novel agrochemicals from this compound showed enhanced pest resistance compared to traditional compounds. The modifications made to the pyridine structure allowed for better binding to target sites in pests, leading to increased effectiveness .

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine involves its interaction with molecular targets through its functional groups. The presence of chlorine and iodine atoms allows for multiple pathways of chemical interactions, including halogen bonding and hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine with structurally related pyridine derivatives, focusing on molecular properties, substituent effects, and experimental

Key Observations:

Halogen Effects: Iodine vs. Chlorine/Bromine: The iodine atom in the target compound introduces significant steric bulk and polarizability compared to chlorine or bromine. This may enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a heavy atom in crystallography .

This is analogous to 4,6-dichloro-5-methoxypyrimidine, where substituents dictate intermolecular interactions .

Synthetic Challenges :

- The introduction of iodine at position 5 may require specialized conditions (e.g., iodination via electrophilic substitution or metal-catalyzed coupling), whereas bromine or chlorine analogs are more straightforward to synthesize .

Spectroscopic Data Gaps :

- While NMR and MS data are available for analogs like 4,6-dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine (δ = 7.50 ppm for NH₂) , the target compound’s spectral properties remain undocumented in the provided evidence.

Actividad Biológica

2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine is a pyridine derivative that exhibits significant biological activity. This compound is notable for its potential applications in medicinal chemistry and biological research due to its interactions with various molecular targets. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and applications in scientific research.

The molecular formula of this compound is C8H8ClIN2, with a molecular weight of approximately 310.52 g/mol. The presence of chlorine and iodine atoms in its structure contributes to its reactivity and interaction capabilities with biological molecules.

The mechanism of action for this compound involves several biochemical interactions:

- Enzyme Interaction : This compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. It can inhibit specific kinases by binding to their active sites, thus preventing substrate phosphorylation and altering downstream signaling pathways.

- Cell Signaling Modulation : The compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. By modulating these pathways, it can affect cellular responses to external stimuli.

- Gene Expression Regulation : this compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to significant changes in the transcriptional activity of target genes.

The compound's biochemical properties include:

- Biochemical Reactions : It participates in various biochemical reactions, influencing enzyme activities and cellular metabolism.

- Transport Mechanisms : The transport and distribution within cells are mediated by specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments.

Biological Activity

Research has demonstrated the biological activity of this compound against several biological targets:

Anticancer Potential

The compound's ability to modulate cellular signaling pathways indicates potential anticancer properties. Its interaction with kinases could lead to the development of therapeutic agents targeting cancer cell proliferation and survival.

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as an intermediate in synthesizing more complex organic molecules and drug candidates.

- Biological Studies : The compound is utilized in studying enzyme inhibitors and cellular signaling pathways, contributing to the understanding of various diseases.

- Industrial Uses : It may be applied in producing agrochemicals and specialty chemicals due to its unique properties.

Case Studies

While direct case studies specifically involving this compound are scarce, related compounds have demonstrated significant efficacy in preclinical models:

Example Study

A study on similar pyridine derivatives showed promising results in inhibiting the growth of Plasmodium falciparum, indicating that modifications in the pyridine structure can lead to potent antimalarial agents . This highlights the potential for this compound to be developed into effective therapeutic agents.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine?

Answer:

The synthesis typically involves sequential halogenation and functional group protection. For example:

- Chlorination/Iodination: Use halogenating agents (e.g., NCS for chlorination or I₂ with oxidizing agents for iodination) on a pyridine precursor. Evidence from analogous compounds (e.g., 5-Bromo-2,4-dichloropyrimidine) suggests regioselectivity can be controlled by steric and electronic effects of methyl substituents .

- Amination: Introduce the amine group via nucleophilic substitution or catalytic coupling. Protecting groups (e.g., Boc) may stabilize reactive intermediates during multi-step syntheses .

- Validation: Monitor reaction progress using TLC or HPLC, and confirm purity via elemental analysis (>98% recommended) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: Use H and C NMR to confirm substitution patterns. For example, methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.5–8.5 ppm) should align with predicted splitting patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 297.94 for C₇H₈ClIN₂). Isotopic patterns for chlorine/iodine aid identification .

- Elemental Analysis: Verify C, H, N, and halogen percentages (e.g., Cl: ~11.9%, I: ~42.6%) to rule out impurities .

Basic: How should this compound be stored to maintain stability?

Answer:

- Storage Conditions: Desiccate at room temperature (RT) in amber glass vials to prevent photodegradation. Avoid moisture, as hydrolysis of the iodo group may occur .

- Handling: Use inert atmosphere (N₂/Ar) gloveboxes for long-term storage. Purity should be rechecked via NMR or HPLC after prolonged storage .

Advanced: How can researchers resolve contradictions in crystallographic or analytical data during structure validation?

Answer:

- Cross-Validation: Compare X-ray crystallography (e.g., SHELXL refinement ) with spectroscopic data. Discrepancies in bond lengths or angles may indicate disorder or twinning, requiring data re-collection .

- Statistical Analysis: Apply R-factor metrics (e.g., R1 < 5%) and residual density maps to validate crystallographic models. For conflicting NMR signals, use 2D techniques (e.g., COSY, NOESY) to resolve overlapping peaks .

- Collaborative Review: Share raw data (e.g., CIF files) via repositories like RCSB PDB to enable peer validation, aligning with open-data principles .

Advanced: What methodologies optimize X-ray crystallography for this compound?

Answer:

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Cooling crystals to 100 K minimizes thermal motion .

- Refinement Tools: Employ SHELXL for small-molecule refinement. ORTEP-3 can visualize thermal ellipsoids and validate geometric parameters (e.g., C-I bond length: ~2.09 Å) .

- Twinned Data: For twinned crystals, use SHELXL’s TWIN/BASF commands to model twin domains and improve R-factors .

Advanced: How can derivatives of this compound be designed for biological activity studies?

Answer:

- Substituent Modification: Replace iodine with bioisosteres (e.g., CF₃, Br) to modulate lipophilicity. Evidence from p38 MAP kinase inhibitors (e.g., SB-202190) shows halogen positioning impacts target binding .

- Database Mining: Use PubChem (CID: 7060669) or ChEMBL (CHEMBL4860378) to identify structurally similar bioactive compounds and guide SAR studies .

- In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs. Validate hits via SPR or fluorescence polarization assays .

Advanced: What computational approaches predict reactivity in cross-coupling reactions involving this compound?

Answer:

- DFT Calculations: Model transition states for Suzuki-Miyaura couplings using iodine as a leaving group. Basis sets (e.g., B3LYP/6-31G*) predict activation energies and regioselectivity .

- Solvent Effects: Simulate solvent polarity (e.g., DMF vs. THF) to optimize reaction yields. COSMO-RS models can guide solvent selection .

- Kinetic Studies: Use stopped-flow NMR to monitor reaction rates and validate computational predictions experimentally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.